![molecular formula C15H18O2S B4623285 1-[(5,5-dimethyl-1-hexen-3-yn-1-yl)sulfonyl]-4-methylbenzene](/img/structure/B4623285.png)
1-[(5,5-dimethyl-1-hexen-3-yn-1-yl)sulfonyl]-4-methylbenzene
Overview
Description
Synthesis Analysis
While the direct synthesis of 1-[(5,5-dimethyl-1-hexen-3-yn-1-yl)sulfonyl]-4-methylbenzene is not detailed in the available literature, a related process involves the aromatic nucleophilic substitution of lithium dimesitylphosphide with hexafluorobenzene to synthesize sterically hindered phosphine derivatives. This method highlights the potential strategies for synthesizing complex molecules with sulfonyl and methylbenzene groups by manipulating reaction conditions and substrates (Sasaki, Tanabe, & Yoshifuji, 1999).
Molecular Structure Analysis
The molecular structure of compounds with similar complexity has been determined through conventional spectroscopic methods and confirmed by X-ray crystallography. For instance, the structural analysis of derivatives involving phosphorus atoms showed unusually large bond angles, indicating the influence of steric hindrance on molecular geometry. Such studies are essential for understanding the 3D arrangement of atoms in 1-[(5,5-dimethyl-1-hexen-3-yn-1-yl)sulfonyl]-4-methylbenzene and how it affects its chemical behavior and interactions (Sasaki, Tanabe, & Yoshifuji, 1999).
Chemical Reactions and Properties
The chemical reactivity of molecules containing sulfonyl groups and methylbenzene can be influenced by their structure. For example, the regioselective cleavage of aromatic methylenedioxy rings with sodium methoxide-thiols in dimethyl sulfoxide yields hydroxybenzene derivatives, demonstrating the potential chemical transformations that such compounds can undergo. This insight into regioselectivity and reactivity could be relevant for developing synthetic pathways and understanding the chemical behavior of 1-[(5,5-dimethyl-1-hexen-3-yn-1-yl)sulfonyl]-4-methylbenzene (Imakura et al., 1994).
Physical Properties Analysis
Although specific details on the physical properties of 1-[(5,5-dimethyl-1-hexen-3-yn-1-yl)sulfonyl]-4-methylbenzene are not available, related research indicates the importance of analyzing density, viscosity, and refractive indices for understanding the behavior of complex molecules in various environments. These physical property measurements provide valuable data for predicting the solubility, stability, and interaction of such molecules with different solvents and materials (Aralaguppi, Aminabhavi, Harogoppad, & Balundgi, 1992).
Scientific Research Applications
Chemical Synthesis and Characterization
A new compound derived from a chemical process involving 4-methylbenzene-1-sulfonyl chloride was characterized using SCXRD studies and various spectroscopic tools. The investigation focused on understanding the structure, type, and nature of intermolecular interactions within the compound. Computational studies, including DFT/B3LYP level theory calculations, provided insights into the structural and electronic properties, with excellent agreement between computational and experimental spectral data. This research highlighted the compound's stability and reactivity, offering potential applications in chemical synthesis and material science (Murthy et al., 2018).
Environmental Science
In an environmental science context, studies on sulfate radical generation from cobalt(II)-activated peroxymonosulfate processes revealed the presence of high-valent cobalt-oxo species. This finding suggested new pathways for the oxidation of organic pollutants, with potential implications for environmental remediation technologies. The research demonstrated the capability of these species to oxidize pollutants more effectively than previously recognized methods, offering insights into advanced oxidation processes for environmental cleanup (Zong et al., 2020).
Organic Chemistry
In organic chemistry, the synthesis and application of sulfones, including the use of sulfonation and sulfation reactions, have been extensively studied. These reactions are crucial for creating various compounds with potential applications in drug development, material science, and as intermediates in organic synthesis. Research into the homogeneous reactions of dihydroxybenzene derivatives in concentrated sulfuric acid provided valuable data on isomer distributions and rate coefficients, contributing to the field's understanding of sulfonation kinetics and mechanisms (Cerfontain et al., 2010).
Material Science
In material science, the development of novel polyamides containing sulfone-ether linkages and xanthene cardo groups demonstrated the potential to create materials with enhanced solubility, processability, and thermal properties. This research provides a foundation for developing new polymeric materials for various high-performance applications, including electronics, coatings, and aerospace components (Sheng et al., 2010).
properties
IUPAC Name |
1-[(E)-5,5-dimethylhex-1-en-3-ynyl]sulfonyl-4-methylbenzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O2S/c1-13-7-9-14(10-8-13)18(16,17)12-6-5-11-15(2,3)4/h6-10,12H,1-4H3/b12-6+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGYXXPVUCXWIME-WUXMJOGZSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C=CC#CC(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)/C=C/C#CC(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(E)-5,5-dimethylhex-1-en-3-ynyl]sulfonyl-4-methylbenzene |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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